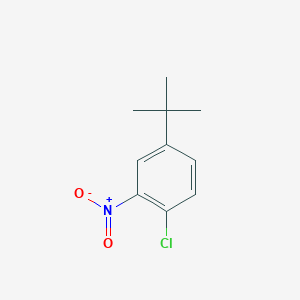

4-tert-Butyl-1-chloro-2-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-tert-butyl-1-chloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZGOTUKAZSIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474825 | |

| Record name | 4-tert-Butyl-1-chloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58574-05-3 | |

| Record name | 4-tert-Butyl-1-chloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-2-NITRO-4-tert-BUTYL-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-tert-Butyl-1-chloro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of functionalized aromatic compounds is paramount. Among these, 4-tert-Butyl-1-chloro-2-nitrobenzene emerges as a pivotal building block, offering a unique combination of steric and electronic properties. This guide, prepared for the discerning scientific professional, provides a comprehensive overview of this compound, from its fundamental properties to its applications and safe handling. As a senior application scientist, the aim is to not only present data but to also provide insights into the causality behind its chemical behavior and utility in complex synthetic pathways.

Molecular Identity and Physicochemical Properties

This compound, identified by the CAS Number 58574-05-3 , is a disubstituted nitrobenzene. Its structure is characterized by a benzene ring substituted with a tert-butyl group, a chlorine atom, and a nitro group.

Table 1: Chemical and Physical Properties of this compound and a Related Compound

| Property | Value for this compound | Value for 1-Chloro-2-nitrobenzene (for comparison) |

| CAS Number | 58574-05-3 | 88-73-3 |

| Molecular Formula | C₁₀H₁₂ClNO₂ | C₆H₄ClNO₂ |

| Molecular Weight | 213.66 g/mol | 157.55 g/mol |

| Appearance | Yellow liquid | Solid |

| Melting Point | Not available | 31-33 °C |

| Boiling Point | Not available | 246 °C |

| Density | Not available | 1.348 g/mL at 25 °C |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, ether) | Soluble in alcohol, benzene, diethyl ether; insoluble in water |

| XLogP3 | 4.1 | 2.2 |

The tert-butyl group, a bulky substituent, exerts a significant steric influence on the molecule, which can direct the regioselectivity of subsequent reactions. Electronically, the nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible synthetic route can be devised based on established organic chemistry principles. A common strategy for the synthesis of polysubstituted benzenes involves a series of electrophilic aromatic substitution reactions, where the order of substituent introduction is crucial for achieving the desired regiochemistry.

A logical retrosynthetic approach would involve the nitration of 4-tert-butylchlorobenzene.

Figure 1. Proposed synthesis of this compound.

In this electrophilic aromatic substitution, the tert-butyl and chloro substituents are ortho, para-directing. The bulky tert-butyl group will sterically hinder the ortho positions, favoring substitution at the para position. However, since the para position is already occupied by the chloro group, the nitration will be directed to the other ortho position relative to the tert-butyl group, which is also ortho to the chloro group.

General Experimental Protocol Outline:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool the starting material, 4-tert-butylchlorobenzene, in a suitable solvent.

-

Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the reaction flask, maintaining a low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, pour the reaction mixture over ice and extract the product with an organic solvent.

-

Purification: Wash the organic layer with a mild base and then with brine. Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dominated by the interplay of its functional groups. The nitro group strongly activates the chlorine atom for nucleophilic aromatic substitution (SNA_r) . This makes the compound a valuable precursor for the synthesis of a variety of derivatives where the chlorine is displaced by nucleophiles such as amines, alkoxides, and thiolates.

This reactivity profile positions this compound as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] For instance, it can be a starting material for the synthesis of substituted anilines, which are common moieties in drug candidates. The tert-butyl group can serve to block a specific position on the aromatic ring and to increase the lipophilicity of the final molecule, which can be advantageous for pharmacokinetic properties.

Figure 2. Reactivity and synthetic utility of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The aromatic region should display a set of multiplets corresponding to the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the different carbon environments. The quaternary carbon of the tert-butyl group and the carbon attached to it on the benzene ring will have characteristic chemical shifts. The aromatic carbons will appear in the typical downfield region, with their chemical shifts influenced by the chloro and nitro substituents. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other significant peaks would include C-H stretching vibrations of the aromatic ring and the tert-butyl group, and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak. The fragmentation pattern would likely involve the loss of a methyl group from the tert-butyl cation to form a stable tertiary carbocation, and potentially the loss of the nitro group or the chlorine atom.

Safety, Handling, and Storage

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Table 2: Hazard and Precautionary Information (based on related compounds)

| Hazard Category | Statement |

| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. |

| Environmental Hazards | Toxic to aquatic life with long-lasting effects. |

| Precautionary Statements | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. |

First-Aid Measures:

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Immediately call a poison center or doctor.

Storage:

Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique substitution pattern provides a handle for a range of chemical transformations, making it a key component in the synthetic chemist's toolbox for the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.

References

4-tert-Butyl-1-chloro-2-nitrobenzene molecular structure and weight

An In-Depth Technical Guide to 4-tert-Butyl-1-chloro-2-nitrobenzene: Structure, Properties, and Synthetic Applications

Abstract

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry and drug discovery. As a versatile chemical intermediate, its unique substitution pattern—featuring a bulky tert-butyl group, a reactive chloro group, and a synthetically malleable nitro group—offers a platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed, mechanistically-grounded synthetic protocol, and an exploration of its applications as a building block in research and development. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Molecular Identity and Structure

Chemical Identifiers

The unique identity of this compound is established by several key identifiers, which are crucial for database searches, regulatory compliance, and procurement.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 58574-05-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [1][2][4] |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-] | [1][2] |

| InChIKey | AGZGOTUKAZSIIO-UHFFFAOYSA-N | [1] |

Molecular Structure and Weight

The molecular structure consists of a benzene ring substituted with three distinct functional groups. The chloro and nitro groups are positioned ortho to each other at positions 1 and 2, respectively. The tert-butyl group is located at position 4, para to the chloro substituent. This arrangement has significant implications for the molecule's reactivity and steric profile.

The molecular weight of the compound is a fundamental property for stoichiometric calculations in chemical reactions.

| Property | Value | Source(s) |

| Molecular Weight | 213.66 g/mol | [1][2][3][5] |

| Monoisotopic Mass | 213.0556563 Da | [1] |

Physicochemical and Handling Properties

The physical state and chemical properties dictate the handling, storage, and application of this compound. Commercially available batches typically have a purity of 95% or higher.[2]

| Property | Value / Description | Source(s) |

| Appearance | Yellow liquid | [3] |

| Storage | Store at room temperature or 2-8 °C. Consult supplier-specific recommendations. | [2] |

| Solubility | As a substituted nitroaromatic, it is expected to be sparingly soluble in water but soluble in common organic solvents such as dichloromethane, ether, and toluene. | |

| Hazards | While specific data is limited, related chlorinated nitroaromatic compounds are harmful if swallowed, inhaled, or in contact with skin.[6][7] |

Synthesis and Mechanistic Insights

The synthesis of this compound is logically approached as a two-step process starting from chlorobenzene. This strategy is dictated by the directing effects of the substituents in electrophilic aromatic substitution reactions.

Synthetic Strategy: Causality and Control

-

Step 1: Friedel-Crafts Alkylation. The first step involves the introduction of the tert-butyl group onto the chlorobenzene ring. Chlorobenzene is the starting material, and the chloro group is an ortho, para-director. The reaction with a tert-butyl source, such as tert-butyl chloride, under Lewis acid catalysis (e.g., AlCl₃) will yield a mixture of products.[8] Due to the significant steric bulk of the tert-butyl group, the para-substituted product, 4-tert-butyl-1-chlorobenzene, is heavily favored over the ortho-substituted product. This steric control is key to achieving high regioselectivity.

-

Step 2: Electrophilic Nitration. The second step is the nitration of the 4-tert-butyl-1-chlorobenzene intermediate. In this molecule, both the chloro and tert-butyl groups are ortho, para-directors. The positions ortho to the chloro group (positions 2 and 6) and ortho to the tert-butyl group (positions 3 and 5) are activated. The nitro group is installed at the 2-position due to a combination of electronic and steric factors. The 2-position is activated by the para-chloro group and is sterically less hindered than the position ortho to the bulky tert-butyl group. Nitration is typically achieved using a mixture of nitric acid and sulfuric acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Representative)

This protocol is a representative methodology based on established chemical principles. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-tert-Butyl-1-chlorobenzene

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl evolution).

-

Charging: Add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to the flask. Add chlorobenzene (5 eq., serving as both reactant and solvent) to the flask and cool the mixture to 0-5 °C in an ice bath.

-

Addition: Slowly add tert-butyl chloride (1.0 eq.) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous stirring is essential.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl (to hydrolyze the catalyst).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess chlorobenzene by distillation. The crude product can be purified by vacuum distillation to yield pure 4-tert-butyl-1-chlorobenzene.

Step 2: Synthesis of this compound

-

Setup: In a clean, dry flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 3 eq.) to 0-5 °C in an ice-salt bath.

-

Nitrating Mixture: Prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 1.2 eq.) dropwise to the cold sulfuric acid with constant stirring.

-

Addition: Add the 4-tert-butyl-1-chlorobenzene (1.0 eq.) from Step 1 dropwise to the cold nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction: Stir the mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice. A yellow precipitate or oil should form.

-

Workup: If the product is solid, collect it by filtration and wash with cold water until the washings are neutral. If it is an oil, extract it with a suitable organic solvent (e.g., dichloromethane). Wash the organic extracts with water, 5% sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.

Applications in Research and Drug Development

This compound is primarily valued as a chemical building block.[3] Its utility stems from the distinct reactivity of its three functional groups, which can be selectively transformed to build more complex molecules. The nitro group, while sometimes associated with toxicity, is a highly versatile precursor to other functionalities, particularly amines, which are ubiquitous in pharmaceuticals.[9]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative (4-tert-butyl-2-chloroaniline) using various reagents (e.g., SnCl₂, H₂/Pd-C). This resulting aromatic amine is a common precursor for the synthesis of heterocycles, amides, and sulfonamides.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group, activated by the electron-withdrawing nitro group at the ortho position, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles, providing a pathway to a wide range of derivatives.

-

Steric Influence: The bulky tert-butyl group serves as a steric anchor, directing reactions to other parts of the molecule and influencing the final conformation of the target compound. This can be critical for achieving specific binding interactions in drug candidates.

Caption: Key synthetic transformations of this compound.

Safety and Handling

Given the hazards associated with related chlorinated nitroaromatics, stringent safety protocols are mandatory when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][10]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[6][10]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][7]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Conclusion

This compound is a valuable and synthetically versatile intermediate. Its well-defined molecular structure, characterized by a specific arrangement of chloro, nitro, and tert-butyl groups, provides a predictable platform for advanced organic synthesis. A logical and controllable synthetic route makes it an accessible starting material for researchers. By understanding its properties, synthesis, and reactivity, professionals in chemistry and drug development can effectively utilize this compound as a key building block for creating novel and complex molecules with potential therapeutic applications.

References

- 1. This compound | C10H12ClNO2 | CID 11961742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | VSNCHEM [vsnchem.com]

- 5. 2-Chloro-1-(1,1-dimethylethyl)-4-nitrobenzene | C10H12ClNO2 | CID 21097451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 4-tert-Butyl-1-chloro-2-nitrobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-tert-Butyl-1-chloro-2-nitrobenzene, a key chemical intermediate. We will delve into its chemical identity, properties, a detailed synthesis protocol, and its applications in the fields of organic chemistry and pharmaceutical development.

Chemical Identity: IUPAC Name and Synonyms

The unequivocally recognized IUPAC name for this compound is This compound .[1] It is crucial for accurate scientific communication to use this standardized nomenclature. However, in literature and commercial listings, a variety of synonyms are encountered.

-

1-tert-butyl-4-chloro-3-nitrobenzene

-

4-(tert-Butyl)-1-chloro-2-nitrobenzene

-

4-Chloro-3-nitro-tert-butylbenzene

-

4-tert-Butyl-2-nitrochlorobenzene

-

Benzene, 1-chloro-4-(1,1-dimethylethyl)-2-nitro-

Chemical Identifiers:

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application, and the design of synthetic routes.

| Property | Value | Source |

| Molecular Weight | 213.66 g/mol | [1][2] |

| Appearance | Yellow liquid | [3] |

| Purity | ≥95% (commercially available) | [2] |

| Storage | Store at room temperature | [2] |

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with a tert-butyl group, a chlorine atom, and a nitro group. The spatial arrangement of these functional groups dictates the molecule's reactivity.

Caption: Chemical structure of this compound.

Synthesis Protocol: Nitration of 4-tert-Butylchlorobenzene

The primary route for the synthesis of this compound is through the electrophilic aromatic substitution, specifically, the nitration of 4-tert-butylchlorobenzene. The following protocol is based on established methodologies.[5]

Underlying Principles

The nitration of an aromatic ring involves the attack of a nitronium ion (NO₂⁺) electrophile on the electron-rich benzene ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

The directing effects of the substituents on the starting material, 4-tert-butylchlorobenzene, are crucial in determining the position of the incoming nitro group. The tert-butyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. In this case, the nitration occurs predominantly at the position ortho to the tert-butyl group and meta to the chlorine atom.

Experimental Procedure[5]

Materials:

-

4-tert-butylchlorobenzene

-

90% Nitric acid (sp. gr. 1.49)

-

Concentrated Sulfuric acid (sp. gr. 1.84)

-

Ice

-

Water

-

Appropriate glassware and stirring apparatus

Step-by-Step Protocol:

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully prepare a mixture of 18.5 ml of 90% nitric acid and concentrated sulfuric acid. This process is highly exothermic and should be conducted in an ice bath to maintain a low temperature.

-

Addition of the Substrate: While stirring vigorously, add 16.9 g (0.10 mole) of 4-tert-butylchlorobenzene dropwise to the nitrating mixture over a period of 10-15 minutes. Maintain the reaction temperature between 15-20°C.

-

Reaction Progression: The reaction is slightly exothermic. After the addition is complete, allow the mixture to come to 25°C and maintain this temperature, with cooling as needed, until the initial exothermic reaction subsides.

-

Heating Phase: Once the liberation of heat has ceased, slowly raise the temperature of the reaction mixture to 60-65°C and hold it at this temperature for 2 hours to ensure the completion of the reaction.

-

Work-up: After the heating phase, cool the reaction mixture and pour it onto crushed ice. The crude this compound will precipitate as an oil or a solid.

-

Isolation and Purification: Isolate the product by filtration or extraction with a suitable organic solvent. Wash the crude product with water to remove any remaining acid. Further purification can be achieved by recrystallization or distillation under reduced pressure.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily serving as an intermediate in the creation of more complex molecules.[3] Its utility stems from the presence of multiple functional groups that can be selectively manipulated.

The nitro group can be readily reduced to an amine, which can then participate in a wide array of reactions, such as amide bond formation, diazotization, and the construction of heterocyclic systems. The chlorine atom can be displaced through nucleophilic aromatic substitution, although the presence of the deactivating nitro group makes this less favorable than in some other systems.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Hazards:

-

Detailed toxicological data for this specific compound is not extensively published. However, related nitroaromatic compounds are known to have potential health hazards.

-

It is prudent to handle this chemical with care, avoiding skin and eye contact, and inhalation of any vapors or dust.

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a cool, dry place away from incompatible materials.

References

Spectroscopic Characterization of 4-tert-Butyl-1-chloro-2-nitrobenzene: A Technical Guide

Molecular Structure and Spectroscopic Overview

4-tert-Butyl-1-chloro-2-nitrobenzene possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of a bulky tert-butyl group, an electron-withdrawing nitro group, and a halogen (chloro) substituent all influence the electronic environment of the aromatic protons and carbons, leading to predictable chemical shifts and coupling patterns in NMR spectroscopy. Similarly, the functional groups present will exhibit characteristic absorption bands in IR spectroscopy, and the molecule will undergo predictable fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, a detailed picture of the molecular framework can be constructed.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show signals corresponding to the aromatic protons and the protons of the tert-butyl group. The substitution pattern (1,2,4-trisubstituted) will result in a complex splitting pattern for the aromatic protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Ar-H (ortho to NO₂) |

| ~ 7.5 - 7.7 | dd | 1H | Ar-H (ortho to Cl) |

| ~ 7.3 - 7.5 | d | 1H | Ar-H (ortho to t-Bu) |

| ~ 1.3 - 1.5 | s | 9H | -C(CH₃)₃ |

Interpretation:

-

Aromatic Region (7.3 - 8.0 ppm): The three aromatic protons are in distinct chemical environments and will therefore exhibit separate signals. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded and appear at the lowest field (~7.8-8.0 ppm).[1] The proton ortho to the chloro group will be deshielded to a lesser extent (~7.5-7.7 ppm). The proton situated between the chloro and tert-butyl groups is expected at the highest field in the aromatic region (~7.3-7.5 ppm). The coupling between these adjacent protons will likely result in a doublet (d) and a doublet of doublets (dd).

-

Aliphatic Region (1.3 - 1.5 ppm): The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a single, sharp singlet with an integration of 9H.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the lack of symmetry, all 10 carbon atoms are expected to be chemically non-equivalent, resulting in ten distinct signals.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-NO₂ |

| ~ 145 - 150 | C-Cl |

| ~ 135 - 140 | C-t-Bu |

| ~ 120 - 130 | Ar-CH |

| ~ 34 - 36 | C (CH₃)₃ |

| ~ 30 - 32 | -C(C H₃)₃ |

Interpretation:

-

Aromatic Region (120 - 155 ppm): The carbons directly attached to the electron-withdrawing nitro and chloro groups will be significantly deshielded and appear at the downfield end of the aromatic region.[1] The carbon bearing the nitro group is predicted to be the most deshielded. The quaternary carbon attached to the tert-butyl group will also be in this region. The three aromatic CH carbons will resonate at higher fields within the aromatic window.

-

Aliphatic Region (30 - 36 ppm): The spectrum will show two signals for the tert-butyl group: a quaternary carbon signal (~34-36 ppm) and a signal for the three equivalent methyl carbons (~30-32 ppm).

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for this compound would involve:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitro group and the substituted benzene ring.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2960 - 2870 | Strong | Aliphatic C-H stretch (t-Bu) |

| ~ 1525 - 1475 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 - 1300 | Strong | Symmetric NO₂ stretch |

| ~ 1600, 1475 | Medium-Weak | Aromatic C=C stretch |

| ~ 1100 - 1000 | Medium | C-Cl stretch |

| ~ 850 - 800 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation:

The most characteristic and intense bands in the IR spectrum will be the asymmetric and symmetric stretching vibrations of the nitro group, expected in the regions of 1525-1475 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[2] The presence of strong absorptions in the 2960-2870 cm⁻¹ range will confirm the presence of the tert-butyl group. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-Cl stretch typically appears in the fingerprint region and can be more difficult to assign definitively.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a neat sample (if liquid at room temperature) with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet if the compound is a solid.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (4000 - 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Fragment |

| 213/215 | [M]⁺ (Molecular ion) |

| 198/200 | [M - CH₃]⁺ |

| 167 | [M - NO₂]⁺ |

| 157 | [M - C₄H₈]⁺ |

| 57 | [C₄H₉]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 213, with an isotopic peak at m/z 215 ([M+2]⁺) with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom. The molecular formula of this compound is C₁₀H₁₂ClNO₂.[3]

-

Fragmentation Pattern: The fragmentation will likely involve the loss of a methyl radical from the tert-butyl group to give a stable benzylic cation at m/z 198/200. Loss of the nitro group (NO₂) would result in a fragment at m/z 167. Another common fragmentation pathway for tert-butyl substituted aromatics is the loss of isobutylene (C₄H₈), leading to a peak at m/z 157. The base peak in the spectrum is likely to be the tert-butyl cation ([C₄H₉]⁺) at m/z 57.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier is used to detect the ions.

Visualization of Key Structural and Spectroscopic Relationships

To visually summarize the key structural features and their expected spectroscopic signatures, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Predicted spectroscopic correlations for the molecule.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound. The interpretations are based on well-established principles of spectroscopic analysis and data from analogous molecules, providing a high degree of confidence in the predicted spectral features. This guide serves as a practical tool for the identification, characterization, and quality control of this compound in a research and development setting.

References

Physical and chemical properties of 4-tert-butyl-1-chloro-2-nitrobenzene

An In-depth Technical Guide to 4-tert-butyl-1-chloro-2-nitrobenzene for Advanced Research

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. The guide details its physical and chemical properties, provides validated analytical and synthesis protocols, and explores its reactivity and potential applications in the pharmaceutical and materials science sectors. This paper is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound.

Introduction: A Versatile Chemical Building Block

This compound is a substituted aromatic compound that serves as a valuable precursor in the synthesis of more complex molecules. Its distinct substitution pattern—a bulky tert-butyl group, a deactivating nitro group, and a reactive chloro group—offers a unique combination of steric and electronic properties. This makes it a strategic starting material for introducing specific functionalities in multi-step syntheses, particularly in the development of novel pharmaceutical agents and specialized polymers. The presence of the nitro and chloro groups at ortho and para positions to the tert-butyl group significantly influences the regioselectivity of subsequent chemical transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use and analysis.

Physical and Chemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 58574-05-3 | [1][2] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 213.66 g/mol | [1][2] |

| Appearance | Yellowish crystalline solid | [3] |

| Melting Point | 31-33 °C (88-91 °F) | |

| Boiling Point | 246 °C (475 °F) | |

| Density | 1.348 g/cm³ at 25°C | |

| LogP (Octanol/Water) | 4.1 | [1] |

| Topological Polar Surface Area | 45.8 Ų | [1] |

| Solubility | Insoluble in water; Soluble in toluene, ether, acetone, and hot ethanol.[4] |

Spectroscopic Data and Interpretation

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): A typical ¹H NMR spectrum would exhibit a singlet for the nine equivalent protons of the tert-butyl group, and three signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects of the substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the quaternary carbons of the tert-butyl group and the benzene ring, as well as the methyl carbons of the tert-butyl group and the CH carbons of the aromatic ring. The carbon attached to the nitro group will be shifted downfield.[1]

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹). Aromatic C-H and C=C stretching bands, as well as a C-Cl stretching band, will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.

Synthetic Pathway

A common synthetic route involves the Friedel-Crafts alkylation of chlorobenzene followed by nitration.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Alkylation of Chlorobenzene

-

To a stirred solution of chlorobenzene in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0°C.

-

Slowly add tert-butyl chloride to the reaction mixture, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction by carefully pouring it over crushed ice and an aqueous solution of HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-tert-butyl-1-chlorobenzene. Purify by distillation.

Step 2: Nitration of 4-tert-butyl-1-chlorobenzene

-

To a stirred mixture of concentrated sulfuric acid and nitric acid (nitrating mixture) at 0°C, slowly add the purified 4-tert-butyl-1-chlorobenzene from the previous step.

-

Maintain the temperature below 10°C during the addition.

-

After the addition, stir the reaction mixture at room temperature for a few hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with water until the washings are neutral, and dry to obtain crude this compound.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the chlorine atom for nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at the C1 position.[4]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a key step in the synthesis of substituted anilines, which are important intermediates in drug discovery.

-

Electrophilic Aromatic Substitution: The existing substituents on the benzene ring direct further electrophilic substitution. The bulky tert-butyl group provides steric hindrance, influencing the position of incoming electrophiles.

Applications in Research and Drug Development

This compound is a valuable starting material in medicinal chemistry and materials science.[5]

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various biologically active molecules. The ability to functionalize the molecule at the chloro and nitro positions allows for the creation of a diverse library of compounds for screening. While the nitro group itself can be associated with toxicity, it is often used as a synthetic handle and is subsequently reduced or replaced in the final drug candidate.[6]

-

Agrochemicals: Substituted nitroaromatic compounds are used in the development of herbicides and pesticides.

-

Dyes and Pigments: The chromophoric nitro group makes this class of compounds useful in the synthesis of dyes.

Safety, Handling, and Disposal

Due to its hazardous nature, proper safety precautions must be taken when handling this compound.

Hazard Identification

-

Toxicity: Toxic if swallowed or in contact with skin.[7]

-

Carcinogenicity: Suspected of causing cancer.[8]

-

Environmental Hazards: Toxic to aquatic life with long-lasting effects.[8]

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Avoid inhalation of dust and contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.[9]

Storage and Disposal

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9]

-

Dispose of waste in accordance with local, state, and federal regulations.

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a chemical intermediate with a unique set of properties that make it highly valuable in synthetic chemistry. Its well-defined reactivity allows for the strategic introduction of various functional groups, making it a cornerstone for the synthesis of complex target molecules in the pharmaceutical and chemical industries. A comprehensive understanding of its synthesis, reactivity, and handling is essential for its safe and effective utilization in research and development.

References

- 1. This compound | C10H12ClNO2 | CID 11961742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Regioselectivity in the Nitration of 4-tert-butylchlorobenzene

Abstract

The electrophilic aromatic substitution (EAS) of substituted benzenes is a cornerstone of organic synthesis, yet the interplay of multiple substituents often presents complex challenges in predicting reaction outcomes. This technical guide provides a comprehensive analysis of the regioselectivity observed during the nitration of 4-tert-butylchlorobenzene. We will dissect the competing electronic and steric influences of the chloro and tert-butyl substituents, elucidate the underlying mechanistic principles, and provide a field-proven experimental protocol for conducting this reaction with high selectivity. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of substituent effects in aromatic chemistry.

Introduction: The Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[1] The nitration of benzene derivatives is a classic example, proceeding via the attack of the highly reactive nitronium ion (NO₂⁺) on the electron-rich π-system of the aromatic nucleus.[2][3]

The reaction mechanism can be distilled into three primary stages:

-

Generation of the Electrophile: The nitronium ion is generated in situ through the protonation of nitric acid by a stronger acid, almost universally concentrated sulfuric acid.[4][5]

-

Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the nitronium ion. This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[6]

-

Restoration of Aromaticity: A weak base, such as the hydrogensulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bonded to the nitro group, restoring the stable aromatic system and yielding the nitroaromatic product.[4]

When the benzene ring is already substituted, the existing groups profoundly influence both the rate of reaction and the position (regiochemistry) of the incoming electrophile.[1][7] Understanding these influences is paramount for predictive synthesis.

Figure 1: Generalized workflow for electrophilic aromatic nitration.

Analysis of Substituent Effects in 4-tert-butylchlorobenzene

The regiochemical outcome of the nitration of 4-tert-butylchlorobenzene is determined by a nuanced interplay between the chloro and tert-butyl groups. Both are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[8][9] However, their influence on the ring's reactivity and their physical size are dramatically different.

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect | Directing Effect |

| -Cl | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para |

| -C(CH₃)₃ | +I (Donating) | Hyperconjugation | Activating | ortho, para |

The Chloro Group: A Deactivating ortho, para-Director

Halogens present a unique case. The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that pulls electron density from the ring, making it less nucleophilic and thus less reactive than benzene.[1][10] This is why halogens are considered deactivating groups.[7]

Conversely, the lone pairs of electrons on the chlorine atom can be delocalized into the aromatic ring through resonance (+R).[11] This resonance effect increases the electron density specifically at the ortho and para positions. When an electrophile attacks at these positions, the resulting arenium ion is significantly stabilized by a resonance structure where the positive charge is delocalized onto the chlorine atom, giving every atom a full octet. This stabilization lowers the activation energy for ortho and para attack compared to meta attack, making the chloro group an ortho, para-director despite its overall deactivating nature.[12]

The tert-Butyl Group: An Activating ortho, para-Director

Alkyl groups, like tert-butyl, are activating groups that increase the rate of electrophilic aromatic substitution relative to benzene.[13] They donate electron density to the ring primarily through a weak inductive effect (+I) and hyperconjugation.[14] This electron donation stabilizes the carbocation intermediate formed during the electrophilic attack.

The most critical feature of the tert-butyl group in this context, however, is its significant steric bulk.[13] Comprising a central carbon atom bonded to three methyl groups, it physically obstructs the adjacent ortho positions. This phenomenon, known as steric hindrance, can prevent a bulky electrophile from approaching and reacting at these sites, even if they are electronically favored.[15][16]

Predicting Regioselectivity: A Case of Competing Influences

In 4-tert-butylchlorobenzene, the two substituents are para to each other. Let's analyze the directing vectors:

-

The Chloro group (at C1) directs to its ortho positions (C2, C6) and its para position (C4), which is already occupied.

-

The tert-Butyl group (at C4) directs to its ortho positions (C3, C5) and its para position (C1), which is also occupied.

This creates a conflict: the chloro group directs the incoming nitro group to C2/C6, while the tert-butyl group directs it to C3/C5. The final regioselectivity is determined by resolving this conflict through three key principles:

-

Activator Dominance: In a competition between an activating and a deactivating group, the activating group's directing effect almost always dictates the outcome.[10] The tert-butyl group activates the ring, while the chloro group deactivates it. Therefore, the tert-butyl group is the dominant directing group, favoring substitution at positions C3 and C5.

-

Steric Hindrance: The positions favored by the chloro group (C2 and C6) are directly adjacent to the extremely bulky tert-butyl group. The steric clash between the large tert-butyl group and the incoming nitronium ion (and its associated solvent shell) severely disfavors attack at these positions.[17][18]

-

Consensus: The positions favored by the tert-butyl group (C3 and C5) are adjacent to the much smaller chloro atom and a hydrogen atom, respectively, presenting a significantly lower steric barrier to attack.

Figure 2: Logical relationship of directing effects and steric hindrance.

Experimental Protocol: Synthesis of 4-tert-butyl-1-chloro-2-nitrobenzene

This protocol is designed to be self-validating by employing controlled conditions to maximize the formation of the desired isomer.

Safety Precautions: This procedure involves the use of highly corrosive and strong oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.

Reagents and Equipment:

-

4-tert-butylchlorobenzene

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Dichloromethane (DCM) or Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylchlorobenzene (1.0 eq). Place the flask in an ice bath and allow it to cool to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker or flask, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath. Crucial: Always add acid to acid slowly to manage the exothermic mixing.

-

Electrophilic Addition: Slowly add the cold nitrating mixture dropwise to the stirring solution of 4-tert-butylchlorobenzene over 20-30 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.

-

Quenching: Carefully and slowly pour the reaction mixture over a large amount of crushed ice in a beaker. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of aqueous layer). Combine the organic layers.

-

Washing/Neutralization: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid - watch for gas evolution!), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, which should be predominantly this compound, can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield a pale yellow solid.

Figure 3: Experimental workflow for the regioselective nitration.

Conclusion

The nitration of 4-tert-butylchlorobenzene serves as an exemplary case study in predictive organic synthesis. While both substituents are nominally ortho, para-directing, a deeper analysis reveals that the reaction's regioselectivity is decisively controlled by the interplay of electronic activation and steric hindrance. The electron-donating, activating tert-butyl group governs the position of electrophilic attack, while its profound steric bulk effectively shields its ortho-positions, which are also the positions targeted by the weaker, deactivating chloro group. The result is a highly selective synthesis of this compound, a valuable intermediate for further functionalization in pharmaceutical and materials science applications. This guide underscores the necessity for chemists to consider the multifaceted nature of substituent effects beyond simple classification rules to achieve desired synthetic outcomes.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 8. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 9. leah4sci.com [leah4sci.com]

- 10. almaaqal.edu.iq [almaaqal.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Solved 1. Tert-butyl-benzene, anisole, and toluene all have | Chegg.com [chegg.com]

- 19. chemshuttle.com [chemshuttle.com]

- 20. chemscene.com [chemscene.com]

The Directive Influence of the tert-Butyl Group in Electrophilic Aromatic Substitution: A Technical Guide

Abstract

The tert-butyl group, a sterically demanding and electronically influential substituent, plays a pivotal role in directing the outcome of electrophilic aromatic substitution (EAS) reactions. This in-depth technical guide dissects the multifaceted nature of the tert-butyl group's directive influence, moving beyond simplistic textbook rules to provide researchers, scientists, and drug development professionals with a nuanced understanding of the interplay between electronic and steric effects. We will explore the mechanistic underpinnings of its ortho, para-directing nature, the pronounced steric hindrance that favors para-substitution, and the subtle activating effects it imparts on the aromatic ring. This guide will further provide validated experimental protocols for key EAS reactions on tert-butylbenzene, supported by quantitative data and mechanistic diagrams to offer a comprehensive and actionable resource for the laboratory.

Introduction: Deconstructing the tert-Butyl Substituent

In the landscape of organic synthesis and medicinal chemistry, the tert-butyl group [-C(CH₃)₃] is a frequently employed moiety, valued for its profound impact on molecular properties.[1][2] Its influence stems from a unique combination of two fundamental characteristics:

-

Electronic Properties: The tert-butyl group is recognized as an electron-donating group (EDG).[3] This donation occurs primarily through a positive inductive effect (+I), where the three methyl groups push electron density towards the central quaternary carbon, which in turn enriches the attached aromatic ring.[1] While carbon-carbon hyperconjugation is a possible contributing factor, the inductive effect is considered the more significant contributor to its electron-releasing nature in this context.[4] This electron donation activates the aromatic ring towards electrophilic attack, making it more nucleophilic than benzene itself, albeit only slightly.[4]

-

Steric Profile: The most defining feature of the tert-butyl group is its significant steric bulk.[2][5] The three methyl groups create a large, three-dimensional shield around the point of attachment to the aromatic ring. This steric hindrance is a dominant factor in controlling the regioselectivity of reactions, often overriding electronic preferences to a significant degree.[2]

This guide will systematically unravel how these two properties dictate the regiochemical outcome of electrophilic aromatic substitution on tert-butylbenzene.

Mechanistic Rationale: The Ortho, Para-Directing Nature and the Steric Imperative

Alkyl groups, in general, are classified as ortho, para-directors in electrophilic aromatic substitution.[6][7] This directive influence is rooted in the stability of the cationic intermediate, known as the arenium ion or sigma complex, that is formed during the reaction.[6][8]

Electronic Stabilization of the Arenium Ion

When an electrophile attacks an aromatic ring, a resonance-stabilized carbocation is formed. For an alkyl-substituted benzene, attack at the ortho and para positions allows for a resonance structure where the positive charge is located on the carbon atom directly bonded to the alkyl group.[6] This particular resonance contributor is significantly stabilized by the electron-donating nature of the alkyl group through inductive effects and hyperconjugation.[9]

In contrast, attack at the meta position does not allow for a resonance structure where the positive charge is adjacent to the alkyl group.[10] Consequently, the arenium ions formed from ortho and para attack are more stable and have lower activation energies for their formation, leading to a faster reaction at these positions.[6][11]

dot digraph "Arenium Ion Stability" { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption [label="Arenium ion stability in EAS of tert-butylbenzene.", shape=plaintext, fontsize=10];

The Dominance of Steric Hindrance

While electronically favored, the ortho positions on tert-butylbenzene are severely sterically hindered by the bulky tert-butyl group.[11] This steric clash between the substituent and the incoming electrophile raises the activation energy for ortho attack, making it kinetically less favorable.[12] As a result, electrophilic substitution on tert-butylbenzene overwhelmingly favors the para position, where steric hindrance is minimized.[2][13]

dot digraph "Steric Hindrance" { graph [size="7.6,4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none];

} caption [label="Steric hindrance favors para substitution.", shape=plaintext, fontsize=10];

Key Electrophilic Aromatic Substitution Reactions of tert-Butylbenzene

The following sections provide an overview of common EAS reactions performed on tert-butylbenzene, including typical product distributions and detailed experimental protocols.

Nitration

The nitration of tert-butylbenzene is a classic example illustrating the directive influence of the tert-butyl group. The reaction typically yields a high proportion of the para-isomer due to steric hindrance at the ortho positions.[4][13]

Table 1: Typical Isomer Distribution in the Nitration of tert-Butylbenzene [4]

| Isomer | Percentage |

| ortho-nitro-tert-butylbenzene | 12% |

| meta-nitro-tert-butylbenzene | 8.5% |

| para-nitro-tert-butylbenzene | 79.5% |

Objective: To synthesize 1-tert-butyl-4-nitrobenzene via the electrophilic nitration of tert-butylbenzene.

Materials:

-

tert-Butylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice Bath

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, add 6.00 mL of concentrated sulfuric acid to 3.23 g (24.03 mmol) of tert-butylbenzene.[14]

-

Slowly add a pre-cooled mixture of 2.00 mL of concentrated nitric acid and 2.00 mL of concentrated sulfuric acid to the reaction mixture over a period of 12-15 minutes, ensuring the temperature is maintained below 10 °C.[14]

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 20 minutes.[14]

-

Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.

-

The product can be purified by fractional distillation or column chromatography to isolate the major para-isomer.

Causality: The use of concentrated sulfuric acid is crucial as it acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[15][16] The reaction is performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of dinitrated byproducts.[17][18]

Halogenation

The halogenation of tert-butylbenzene, typically bromination or chlorination, also shows a strong preference for para-substitution. A Lewis acid catalyst, such as FeBr₃ or AlCl₃, is required to polarize the halogen molecule and generate a more potent electrophile.[19]

Objective: To synthesize 1,4-di-tert-butyl-2-bromobenzene.

Materials:

-

1,4-Di-tert-butylbenzene

-

Bromine (Br₂)

-

Iron powder (Fe)

-

Carbon tetrachloride (CCl₄)

-

10% Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄)

-

Kugelrohr distillation apparatus

Procedure:

-

To a solution of 1,4-di-tert-butylbenzene in carbon tetrachloride at 0 °C, add iron powder followed by the dropwise addition of bromine.[20]

-

Stir the reaction mixture at 0 °C for 4 hours.[21]

-

Pour the reaction mixture into cold water and separate the organic layer.

-

Wash the organic layer with a 10% NaOH solution to remove excess bromine, followed by water until neutral.[21]

-

Dry the organic phase over magnesium sulfate and concentrate in vacuo.[21]

-

Purify the product by Kugelrohr distillation.[21]

Causality: The iron powder reacts with bromine to form iron(III) bromide in situ, which serves as the Lewis acid catalyst.[21] Performing the reaction at 0 °C helps to control the reactivity and minimize the formation of polybrominated products.[21]

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of tert-butylbenzene can lead to the introduction of a second alkyl group. Due to the activating nature of the first tert-butyl group and its steric bulk, the major product is 1,4-di-tert-butylbenzene.[22][23]

Objective: To synthesize 1,4-di-tert-butylbenzene via the Friedel-Crafts alkylation of tert-butylbenzene.

Materials:

-

tert-Butylbenzene

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice bath

-

Stirring apparatus

Procedure:

-

In a conical vial equipped with a spin vane and cooled in an ice bath, mix 1.0 mL of tert-butyl chloride and 0.5 mL of tert-butylbenzene.[22]

-

Carefully add a small amount of anhydrous aluminum chloride to the cooled and stirred mixture.[24]

-

Allow the reaction to proceed with stirring in the ice bath. The evolution of HCl gas indicates the reaction is proceeding.[24]

-

After the reaction is complete, quench the reaction by carefully adding ice-water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water, dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to obtain the crude product.

-

The solid 1,4-di-tert-butylbenzene can be purified by recrystallization from a suitable solvent like methanol.[24]

Causality: Aluminum chloride is a strong Lewis acid that facilitates the formation of the tert-butyl carbocation from tert-butyl chloride, which acts as the electrophile.[22][25] The reaction is prone to polyalkylation because the product, an alkylated aromatic molecule, is more reactive than the starting material.[23][26][27] Using a tertiary alkyl halide like tert-butyl chloride prevents carbocation rearrangements that can occur with primary alkyl halides.[22][26]

Conclusion

The directive influence of the tert-butyl group in electrophilic aromatic substitution is a compelling case study in the balance of electronic and steric effects. While its electron-donating nature activates the ring and electronically favors ortho and para substitution, its formidable steric bulk overwhelmingly directs incoming electrophiles to the para position. This predictable regioselectivity makes tert-butylbenzene and its derivatives valuable substrates in organic synthesis. For researchers and drug development professionals, a thorough understanding of these principles is essential for the rational design of synthetic routes and the strategic modification of aromatic scaffolds to achieve desired molecular architectures and biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Illustrated Glossary of Organic Chemistry - Electron donating group (EDG; electron releasing group; ERG) [chem.ucla.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ortho−Para Direction And Reactivity Of Alkylbenzenes [pw.live]

- 7. pubs.aip.org [pubs.aip.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. brainly.com [brainly.com]

- 14. stmarys-ca.edu [stmarys-ca.edu]

- 15. byjus.com [byjus.com]

- 16. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 22. cerritos.edu [cerritos.edu]

- 23. web.alfredstate.edu [web.alfredstate.edu]

- 24. web.alfredstate.edu [web.alfredstate.edu]

- 25. aklectures.com [aklectures.com]

- 26. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 27. youtube.com [youtube.com]

Methodological & Application

An In-Depth Technical Guide to the Experimental Nitration of 4-tert-Butylchlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, in-depth guide to the electrophilic nitration of 4-tert-butylchlorobenzene. It covers the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for the characterization of the primary product, 4-tert-butyl-1-chloro-2-nitrobenzene. This guide is designed to be a practical resource for chemists in research and development.

Introduction: Understanding the Electrophilic Aromatic Substitution

The nitration of 4-tert-butylchlorobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this process, a nitro group (-NO₂) is introduced onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid."

The key to this reaction is the in situ generation of the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[1] The electron-rich aromatic ring of the 4-tert-butylchlorobenzene then attacks the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step involves the deprotonation of the arenium ion by a weak base (such as water or the bisulfate ion) to restore the aromaticity of the ring and yield the nitro-substituted product.

Regioselectivity: The Directing Effects of Substituents

The position of the incoming nitro group on the benzene ring is dictated by the directing effects of the substituents already present, in this case, the chloro and tert-butyl groups. Both the chloro and tert-butyl groups are ortho, para-directors. This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

In the case of 4-tert-butylchlorobenzene, the chloro group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The tert-butyl group at position 4 directs to positions 3 and 5. The bulky nature of the tert-butyl group, however, creates significant steric hindrance at the ortho positions (3 and 5), making substitution at these sites less favorable. The chloro group is a deactivating substituent (due to its inductive electron-withdrawing effect), while the tert-butyl group is an activating substituent (due to hyperconjugation and inductive effects).

Considering these factors, the nitration is expected to occur predominantly at the position ortho to the chloro group and meta to the tert-butyl group, which is position 2 (or 6, which is equivalent). This leads to the formation of This compound as the major product.

Safety Precautions: Handling Strong Acids

The nitration of aromatic compounds involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents. It is imperative to adhere to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, a face shield, and a lab coat.